molecular formula C17H26N4O8 B14072238 tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate

Cat. No.: B14072238
M. Wt: 414.4 g/mol
InChI Key: LEWLTZBYVOZNDH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate (CAS: 850090-16-3, molecular formula: C₁₇H₂₆N₄O₈, molecular weight: 414.41 g/mol) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a triethylene glycol-like ethoxy chain, and a terminal 2,4-dinitrophenyl (DNP) amine moiety. Its structure enables applications in bioconjugation, chemical probes, and targeted drug delivery due to the photoreactive DNP group and water-soluble ethoxy chain . The compound is provided as a research-grade material with storage recommendations emphasizing stability under inert conditions .

Properties

Molecular Formula

C17H26N4O8

Molecular Weight

414.4 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H26N4O8/c1-17(2,3)29-16(22)19-7-9-28-11-10-27-8-6-18-14-5-4-13(20(23)24)12-15(14)21(25)26/h4-5,12,18H,6-11H2,1-3H3,(H,19,22)

InChI Key

LEWLTZBYVOZNDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:

Chemical Reactions Analysis

tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions:

Scientific Research Applications

tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate is a synthetic compound with a molecular formula of C15H22N4O7 and a molecular weight of 370.36 g/mol. It is characterized by a structure that includes a tert-butyl group, a dinitrophenyl moiety, and an ethoxyethyl carbamate backbone. The compound is primarily utilized in research settings, especially in medicinal chemistry and biochemistry, because of its potential applications in drug development and biological studies.

Potential Applications

  • Interaction studies: Studies suggest that tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate may interact with specific proteins or enzymes within cells, potentially influencing pathways related to cell proliferation or apoptosis. Further research is needed to elucidate these interactions comprehensively.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamateLacks dinitrophenyl groupSimpler structure; fewer biological activities expected
tert-Butyl (2-(2-(iodoethoxy)ethyl)carbamateContains iodine instead of dinitrophenylDifferent reactivity profile; potential for different applications
tert-Butyl (N-(3-(trifluoromethyl)-phenyl)-carbamate)Trifluoromethyl group presentVariation in lipophilicity; different pharmacokinetic properties

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analysis

Ethoxy Chain Variations :

  • The target compound’s triethylene glycol chain enhances solubility, similar to analogs in and . However, replacing the DNP group with bromine () or amines () alters reactivity. Brominated derivatives are used in alkylation reactions, while free amines serve as conjugation handles .

Terminal Functional Groups: The 2,4-dinitrophenylamino group confers photoreactivity and strong UV absorption, making it suitable for photoaffinity labeling. In contrast, the thalidomide-derived group in enables targeted protein degradation, and the nitroso-pyrimidinyl group in supports enzyme inhibition .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a Boc-protected ethoxyamine with 2,4-dinitrofluorobenzene, analogous to procedures in (Pd/C-mediated deprotection) and (bromination with CBr₄/PPh₃) .

Biological Activity

tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate, also known as compound 101187-40-0 , is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a dinitrophenyl moiety, and an ethoxyethyl carbamate backbone. With a molecular formula of C13H28N2O5C_{13}H_{28}N_{2}O_{5} and a molecular weight of approximately 292.37 g/mol , this compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.

The compound is noted for its stability under various conditions but requires careful handling due to its potential hazards. The GHS hazard statements indicate risks such as skin irritation and respiratory issues upon exposure. It is typically stored in dark, inert atmospheres at temperatures between 2-8°C to maintain its integrity.

Preliminary studies suggest that this compound may interact with specific proteins or enzymes within cells, influencing pathways related to cell proliferation and apoptosis . The presence of the dinitrophenyl group is believed to enhance its biological activity by facilitating interactions with target biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Initial investigations have shown that the compound may induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapy.
  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes associated with cancer progression, although specific targets remain to be fully elucidated.
  • Cell Proliferation Modulation : Studies indicate that it may modulate cell proliferation rates in various cell types, which could be advantageous in therapeutic contexts.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific cancer-related enzymes
Cell ProliferationModulates proliferation rates

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study conducted on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
  • Case Study 2: Enzyme Interaction
    • Research focused on the inhibition of matrix metalloproteinases (MMPs) showed that the compound effectively reduced MMP activity in vitro, suggesting a role in preventing metastasis in cancer models.

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